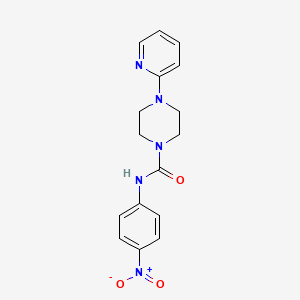![molecular formula C18H29NO6 B4002770 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4002770.png)
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of an alcohol, an amine, and a phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol typically involves a multi-step process. One common method includes the alkylation of 4-tert-butyl-2-methylphenol with 3-chloropropylamine, followed by the reduction of the resulting intermediate to yield the desired product. The reaction conditions often involve the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and distillation, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenolic ring.
Scientific Research Applications
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s amine and phenol groups make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but lacks the propylamino and ethanol groups.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the propylamino and ethanol groups.
Uniqueness
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amine and a phenol group allows for versatile reactivity and interactions with various molecular targets.
Properties
IUPAC Name |
2-[3-(4-tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-12-14(16(2,3)4)6-7-15(13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSPYYTWOHNQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid](/img/structure/B4002699.png)
![N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002703.png)
![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4002706.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B4002712.png)
![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid](/img/structure/B4002741.png)
![1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4002748.png)

![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002778.png)
![1-[2-(4-sec-butylphenoxy)ethyl]pyrrolidine](/img/structure/B4002785.png)
![2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B4002788.png)
![2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid](/img/structure/B4002795.png)
![1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4002798.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4002806.png)
![N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002811.png)
